![molecular formula C6H5BrClN5 B2403112 3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine CAS No. 2219374-02-2](/img/structure/B2403112.png)

3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

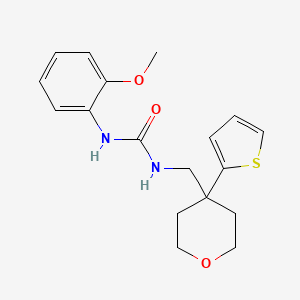

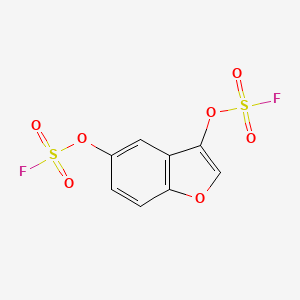

“3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine” is a chemical compound with the linear formula C7H5N3Cl1Br1 . It is a powder in form .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine” is represented by the SMILES stringBrC1=C2N(C(Cl)=CC(C)=N2)N=C1 . The InChI key for this compound is KXTYOQSATOQFQP-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine” are not available, pyrazolo[1,5-a]pyrimidines have been involved in various chemical reactions . For example, they have been used in the synthesis of 4-arylquinolines and 4-arylpyrimidines .Physical And Chemical Properties Analysis

“3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine” is a powder in form . The compound’s flash point is not applicable .Aplicaciones Científicas De Investigación

- Research Findings :

- Biomedical Applications : These derivatives exhibit interesting biological activities, warranting further investigation .

Cancer Treatment (CDK2 Inhibition)

Synthesis of Other Compounds

Catalyst in Organic Reactions

Therapeutic Potential

1H-Pyrazolo[3,4-b]pyridines Synthesis

Cell Cycle Alteration and Apoptosis Induction

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition results in the alteration of cell cycle progression, leading to a significant reduction in the growth of tumor cells . The compound shows significant inhibitory activity, with IC50 values in the nanomolar range .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. Specifically, it prevents the transition from the G1 phase to the S phase, thereby halting cell division and proliferation . This can lead to apoptosis, or programmed cell death, within tumor cells .

Result of Action

The result of the compound’s action is a significant reduction in the growth of tumor cells. Most notably, the compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .

Propiedades

IUPAC Name |

3-bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN5/c1-13-3-2(4(7)12-13)10-6(8)11-5(3)9/h1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQFEVSCLQAMGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=N1)Br)N=C(N=C2N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-acetamidophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2403030.png)

![2-[(4E)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403036.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2403038.png)

![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2403046.png)

![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol](/img/structure/B2403047.png)

![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)

![2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide](/img/structure/B2403051.png)